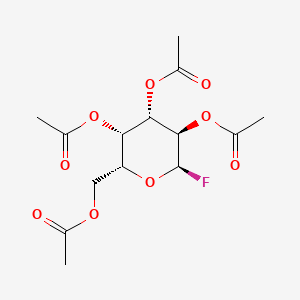

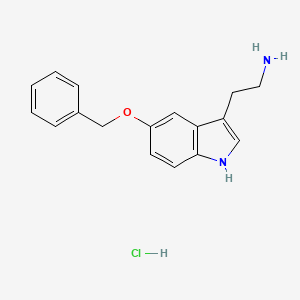

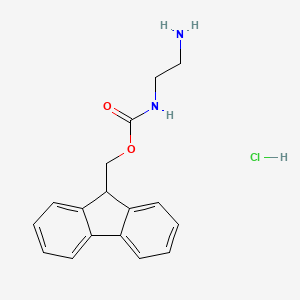

![molecular formula C15H16N2O2S B1334811 3-Nitro-5-[(3-phenylpropyl)thio]aniline CAS No. 899710-42-0](/img/structure/B1334811.png)

3-Nitro-5-[(3-phenylpropyl)thio]aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitroaniline derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of 3-(3-nitrophenylsulfonyl)aniline was achieved during the catalytic transfer hydrogenation of a polynitro aromatic compound, which involved the reduction of nitro groups at different aromatic rings . This process could be analogous to the synthesis of 3-Nitro-5-[(3-phenylpropyl)thio]aniline, where a similar reduction and substitution strategy might be employed.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is crucial for understanding their reactivity and properties. The paper on 3-(3-nitrophenylsulfonyl)aniline provides insights into the molecular structure through X-ray single crystal diffraction and quantum chemical calculations . These techniques could be applied to 3-Nitro-5-[(3-phenylpropyl)thio]aniline to determine its geometry, electronic structure, and potential reactive sites.

Chemical Reactions Analysis

The reactivity of nitroaniline derivatives is influenced by the presence of nitro groups and their position on the aromatic ring. For example, 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes undergo conjugated addition reactions with various nucleophiles, demonstrating the reactivity of the nitro group in these compounds . This suggests that 3-Nitro-5-[(3-phenylpropyl)thio]aniline may also participate in similar addition reactions due to the presence of a nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers do not directly provide data on 3-Nitro-5-[(3-phenylpropyl)thio]aniline, but the properties of similar compounds, like those mentioned in the provided papers, can offer a comparative basis. For instance, the solid-state structure and intermolecular interactions of a nitro furan derivative were analyzed using X-ray powder diffraction and DFT studies . These methods could be used to predict the properties of 3-Nitro-5-[(3-phenylpropyl)thio]aniline.

科学研究应用

1. Catalysis

Hydrogenation of Nitroarenes

Nitroarenes, including compounds similar to 3-Nitro-5-[(3-phenylpropyl)thio]aniline, are hydrogenated to produce anilines, which are crucial intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. Research has shown that FeOx-supported platinum single-atom and pseudo-single-atom structures are highly active and chemoselective catalysts for this process, achieving high turnover frequencies and selectivities (Wei et al., 2014).

Selective Transfer Hydrogenation

Cobalt oxide-based nanomaterials have been developed for the selective hydrogenation of nitroarenes to anilines, tolerating various functional groups (Jagadeesh et al., 2015).

2. Material Science

Electrochromic Materials

Novel donor-acceptor systems involving nitrotriphenylamine units, similar to the structure of 3-Nitro-5-[(3-phenylpropyl)thio]aniline, have been synthesized and shown to have potential applications in electrochromic devices, particularly in the near-infrared region (Li et al., 2017).

Photocatalytic Conversion

Cadmium sulfide quantum dots have been used as photocatalysts for the reduction of nitrobenzene to aniline, which can be related to compounds like 3-Nitro-5-[(3-phenylpropyl)thio]aniline. This process involves sequential photoinduced, proton-coupled electron transfers (Jensen et al., 2016).

3. Organic Synthesis

- Synthesis of Chiral Compounds: Chiral 3-(2′-imidazolinyl)anilines, structurally similar to 3-Nitro-5-[(3-phenylpropyl)thio]aniline, have been synthesized from nitrobenzoic acid and used in the formation of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes (Yang et al., 2011).

属性

IUPAC Name |

3-nitro-5-(3-phenylpropylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-13-9-14(17(18)19)11-15(10-13)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWWJBQNXCOYDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263508 |

Source

|

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-5-[(3-phenylpropyl)thio]aniline | |

CAS RN |

899710-42-0 |

Source

|

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

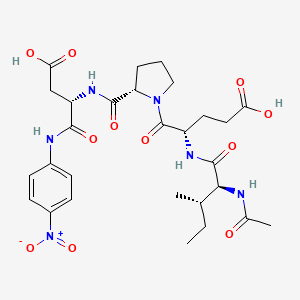

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

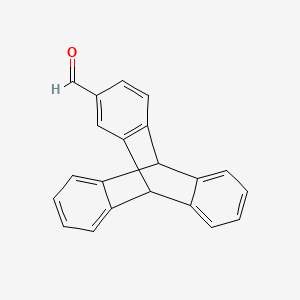

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

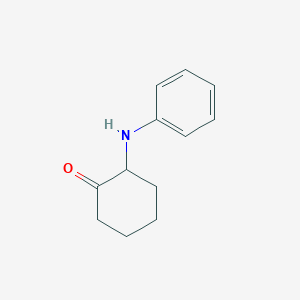

![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)